molecular formula C23H23BrN2O3S B286218 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide

Cat. No.: B286218
M. Wt: 487.4 g/mol
InChI Key: CYRDUVSECBSQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It is currently being researched for its potential therapeutic use in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and IFN-α. By inhibiting TYK2, this compound prevents the activation of downstream signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound was able to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α. This suggests that this compound may be effective in treating autoimmune diseases that are driven by these cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

1. Investigating the efficacy of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in treating other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease.
2. Studying the long-term safety and efficacy of this compound in clinical trials.
3. Exploring the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases.
4. Investigating the potential use of this compound in other disease areas beyond autoimmune diseases, such as cancer and infectious diseases.

Synthesis Methods

The synthesis of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 4-bromobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with 2-methylphenylacetic acid to produce the final product.

Scientific Research Applications

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide has been the subject of several preclinical studies to determine its efficacy in treating autoimmune diseases. In a study published in the Journal of Immunology, this compound was shown to inhibit the production of several key cytokines involved in the immune response, including IL-12, IL-23, and IFN-α. This suggests that this compound may be effective in treating autoimmune diseases that are driven by these cytokines.

Properties

Molecular Formula

C23H23BrN2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-17-7-13-21(14-8-17)30(28,29)26(15-19-9-11-20(24)12-10-19)16-23(27)25-22-6-4-3-5-18(22)2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

CYRDUVSECBSQGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.